molecular formula C19H21N2O4P B11390896 Dimethyl [2-benzyl-5-(benzylamino)-1,3-oxazol-4-yl]phosphonate

Dimethyl [2-benzyl-5-(benzylamino)-1,3-oxazol-4-yl]phosphonate

Cat. No.: B11390896
M. Wt: 372.4 g/mol
InChI Key: SDEIERUXQNSYKX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Dimethyl [2-benzyl-5-(benzylamino)-1,3-oxazol-4-yl]phosphonate is a chemical compound with the molecular formula

C13H17N2O4P\text{C}_{13}\text{H}_{17}\text{N}_2\text{O}_4\text{P}C13​H17​N2​O4​P

. It belongs to the class of phosphonate compounds and contains an oxazolyl ring. The compound’s structure includes a benzyl group and an amino group, making it interesting for various applications.

Preparation Methods

Synthetic Routes: Several synthetic routes exist for preparing Dimethyl [2-benzyl-5-(benzylamino)-1,3-oxazol-4-yl]phosphonate. One common method involves the reaction of 2-benzyl-5-(benzylamino)-1,3-oxazole with dimethyl phosphite. The reaction typically occurs under mild conditions, and the product is obtained in good yields.

Industrial Production: . The synthesis usually involves custom or small-scale production.

Chemical Reactions Analysis

Dimethyl [2-benzyl-5-(benzylamino)-1,3-oxazol-4-yl]phosphonate can participate in various chemical reactions:

    Substitution Reactions: The phosphonate group can undergo substitution reactions, where the oxygen atom is replaced by other nucleophiles.

    Reduction Reactions: Reduction of the oxazolyl ring can lead to the corresponding dihydro compound.

    Oxidation Reactions: Oxidation of the phosphonate group may yield different phosphonate derivatives.

Common reagents include phosphorus-based reagents, nucleophiles, and reducing agents. The major products depend on the specific reaction conditions.

Scientific Research Applications

Dimethyl [2-benzyl-5-(benzylamino)-1,3-oxazol-4-yl]phosphonate finds applications in various fields:

    Medicinal Chemistry: Researchers explore its potential as a bioactive compound due to its unique structure.

    Organic Synthesis: It serves as a building block for designing new molecules.

    Phosphonate Chemistry: Its phosphonate moiety contributes to its versatility.

Mechanism of Action

The compound’s mechanism of action remains an active area of research. It likely interacts with biological targets, affecting cellular processes. Further studies are needed to elucidate its precise mode of action.

Comparison with Similar Compounds

Dimethyl [2-benzyl-5-(benzylamino)-1,3-oxazol-4-yl]phosphonate stands out due to its oxazolyl and phosphonate functionalities. Similar compounds include other phosphonates, oxazoles, and benzyl-substituted molecules.

Properties

Molecular Formula

C19H21N2O4P

Molecular Weight

372.4 g/mol

IUPAC Name

N,2-dibenzyl-4-dimethoxyphosphoryl-1,3-oxazol-5-amine

InChI

InChI=1S/C19H21N2O4P/c1-23-26(22,24-2)19-18(20-14-16-11-7-4-8-12-16)25-17(21-19)13-15-9-5-3-6-10-15/h3-12,20H,13-14H2,1-2H3

InChI Key

SDEIERUXQNSYKX-UHFFFAOYSA-N

Canonical SMILES

COP(=O)(C1=C(OC(=N1)CC2=CC=CC=C2)NCC3=CC=CC=C3)OC

Origin of Product

United States

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